Rhizoxin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3S,5R,8S,10S,11R,13R,14E,16R,17R)-10-hydroxy-8-[(2S,3R,4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-ene-6,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47NO9/c1-19(13-25-18-41-23(5)36-25)9-8-10-21(3)32(40-7)22(4)27-17-29(37)35(6)30(45-35)12-11-20(2)26-14-24(16-31(38)42-26)15-28-33(43-28)34(39)44-27/h8-13,18,20,22,24,26-30,32-33,37H,14-17H2,1-7H3/b9-8+,12-11+,19-13+,21-10+/t20-,22+,24+,26-,27+,28+,29+,30-,32+,33-,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPCHSCAPHNHAV-QIPOKPRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2C(O2)(C(CC(OC(=O)C3C(O3)CC4CC1OC(=O)C4)C(C)C(C(=CC=CC(=CC5=COC(=N5)C)C)C)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C/[C@@H]2[C@](O2)([C@H](C[C@H](OC(=O)[C@H]3[C@@H](O3)C[C@@H]4C[C@H]1OC(=O)C4)[C@H](C)[C@H](/C(=C/C=C/C(=C/C5=COC(=N5)C)/C)/C)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897515 | |
| Record name | Rhizoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 1 (mg/mL), MeOH > 50 (mg/mL), CHC13 > 50 (mg/mL) | |
| Record name | RHIZOXIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/332598%20(1998).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
90996-54-6 | |
| Record name | Rhizoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90996-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhizoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090996546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhizoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHIZOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V1Y784E4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Microbial Producers and Biosynthetic Pathways of Rhizoxin
Primary Producers: Endosymbiotic Bacteria
Rhizoxin is predominantly synthesized by bacteria that exist as endosymbionts within fungal cells. nih.govresearchgate.netbiorxiv.org
Mycetohabitans rhizoxinica (formerly Burkholderia rhizoxinica and Burkholderia rhizoxina) as the Main Biosynthetic Source
Mycetohabitans rhizoxinica, previously classified under the genus Burkholderia as Burkholderia rhizoxinica or Burkholderia rhizoxina, is recognized as the primary producer of this compound. nih.govsci-hub.sed-nb.infocdc.govuniprot.orgbiorxiv.org This bacterium is an intracellular symbiont found within the hyphae of the fungus Rhizopus microsporus. nih.govresearchgate.netnih.govresearchgate.netbiorxiv.orgcdc.govuniprot.orgbiorxiv.orgasm.orgwikipedia.org The production of this compound by M. rhizoxinica is crucial for the symbiotic relationship and the pathogenicity associated with the fungal host. nih.govresearchgate.netnih.govresearchgate.netbiorxiv.orgd-nb.infocdc.govuniprot.orgbiorxiv.orgasm.orgwikipedia.org Studies involving the isolation and culturing of M. rhizoxinica in pure culture have provided direct evidence that these bacteria are the true producers of this compound and its derivatives. sci-hub.se
Production of this compound Analogs by Pseudomonas fluorescens Pf-5
In addition to Mycetohabitans rhizoxinica, the plant-commensal bacterium Pseudomonas fluorescens strain Pf-5 has also been found to produce this compound analogs. researchgate.netkegg.jpgenome.jpnih.govasm.orgnih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org This discovery was made through genomic mining strategies and comparative metabolic profiling, which identified a cryptic gene cluster in the Pf-5 genome homologous to the this compound biosynthesis cluster in M. rhizoxinica. nih.govasm.orgresearchgate.net Pseudomonas fluorescens Pf-5 produces several this compound analogs, which exhibit varying degrees of toxicity against plant pathogens and plants. nih.govasm.orgnih.govresearchgate.net The presence of this homologous gene cluster in a phylogenetically distant bacterium suggests potential horizontal gene transfer events. asm.orgsci-hub.sed-nb.inforesearchgate.netresearchgate.net
Fungal Host Association and Biosynthetic Influence
The relationship between the bacterial producers and their fungal hosts is integral to this compound biosynthesis and its ecological impact. nih.govresearchgate.netbiorxiv.org
Symbiotic Relationship with Rhizopus microsporus
Rhizopus microsporus, a fungus known for causing rice seedling blight, harbors Mycetohabitans rhizoxinica as an obligate endosymbiont. nih.govresearchgate.netsci-hub.senih.govresearchgate.netbiorxiv.orgd-nb.infocdc.govuniprot.orgbiorxiv.orgasm.orgwikipedia.orgelifesciences.orgnih.gov This symbiotic relationship is essential for the fungus, as the bacteria produce this compound, which acts as a virulence factor in plant pathogenesis. nih.govresearchgate.netnih.govresearchgate.netbiorxiv.orgd-nb.infocdc.govuniprot.orgbiorxiv.orgasm.orgwikipedia.org The bacteria are vertically transmitted within the fungal spores, ensuring the persistence of the symbiosis. nih.govresearchgate.netd-nb.infoasm.orgfrontiersin.org Beyond plant pathogenicity, this compound produced within this symbiosis also serves to protect the fungal host from fungivorous micropredators like amoeba and nematodes. nih.govresearchgate.netbiorxiv.orgbiorxiv.orgnih.gov
Genetic Architecture of this compound Biosynthesis
The biosynthesis of this compound is governed by a specific gene cluster found in the bacterial producers. nih.govsci-hub.sed-nb.infocdc.govuniprot.orgresearchgate.netkegg.jpgenome.jpasm.orgresearchgate.netfrontiersin.orgnih.govsecondarymetabolites.org
The this compound biosynthesis gene cluster (rhi cluster) in Mycetohabitans rhizoxinica is a large genomic locus encoding a hybrid system of nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS). nih.govsci-hub.sed-nb.infocdc.govuniprot.orgresearchgate.netkegg.jpgenome.jpnih.govsecondarymetabolites.org This gene cluster, approximately 81 kb in size, is located on the bacterial chromosome. nih.govsci-hub.seuniprot.orgsecondarymetabolites.org Analysis of the gene cluster has revealed the molecular basis for this compound production and has shown features of a trans-acyl transferase (AT) NRPS-PKS system. d-nb.inforesearchgate.netsecondarymetabolites.org
The gene cluster contains several genes involved in the polyketide backbone assembly and subsequent modifications. For instance, rhiB (K15675) is identified as a polyketide synthase/nonribosomal peptide synthetase component, and rhiH (K15470) is a cytochrome P450 monooxygenase, likely involved in epoxidation. kegg.jpgenome.jpnih.gov
Here is a table summarizing some of the key genes in the this compound biosynthesis cluster:
| Gene Name | KEGG Orthology (KO) | Predicted Function |
| rhiB | K15675 | Polyketide synthase / Nonribosomal peptide synthetase |
| rhiH | K15470 | Cytochrome P450 monooxygenase |
| rhiE | Acyl transferase | |
| rhiI | S-adenosylmethionine-dependent methyltransferase |
The genetic architecture highlights the complex enzymatic machinery required for the assembly and modification of the this compound molecule.
Characterization of the rhi Biosynthetic Gene Cluster
The genetic locus responsible for this compound biosynthesis is known as the rhi gene cluster. frontiersin.orgmdpi.comnih.gov In Mycetohabitans rhizoxinica, the rhi cluster is located on the chromosome and spans approximately 79 kb. nih.govmdpi.comapsnet.org It contains a suite of genes encoding the core PKS/NRPS enzymes and several accessory proteins involved in modifying and tailoring the this compound molecule. mdpi.comnih.gov
Key genes within the rhi cluster include those encoding large multi-domain PKS and NRPS proteins (e.g., rhiA, rhiB, rhiC, rhiD, rhiE, rhiF). nih.govgenome.jp Accessory genes code for enzymes such as acyl transferases, methyltransferases, and cytochrome P450 monooxygenases, which are crucial for specific steps in the biosynthetic pathway, including chain elongation, cyclization, and functional group modifications. nih.gov
A comparative analysis of the rhi gene cluster in M. rhizoxinica and the homologous cluster (rzx) in P. fluorescens Pf-5 reveals similarities in gene content but also differences in gene order and the presence of certain genes, such as rhiJ in M. rhizoxinica which is absent in the Pf-5 cluster. nih.gov
Insights into Polyketide Synthase/Nonribosomal Peptide Synthetase Hybrid Systems
This compound biosynthesis exemplifies a hybrid PKS-NRPS system, where modules from both types of enzyme systems work in concert to assemble the final product. frontiersin.orgnih.govgenome.jp PKS modules are typically responsible for incorporating acyl-CoA extender units (like malonyl-CoA) to build the polyketide backbone, while NRPS modules incorporate amino acids. rsc.org In the case of this compound, the system utilizes both types of building blocks and enzymatic logic. frontiersin.orgnih.gov
These hybrid systems are characterized by large, multi-domain enzymes organized into modules. Each module typically catalyzes a specific step in chain elongation and modification. The growing polyketide or peptide chain is tethered to the enzyme complex via a 4'-phosphopantetheine (B1211885) arm attached to acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains. rsc.org The interplay between PKS and NRPS modules, along with the action of tailoring enzymes, dictates the complex structure of this compound.
A notable feature in this compound biosynthesis is the presence of a "branching module" within the PKS, which introduces a δ-lactone chain branch through a Michael addition mechanism. researchgate.netnih.gov This unusual enzymatic activity highlights the complexity and novelty found within these hybrid systems.
Evidence for Horizontal Gene Transfer in rhi Cluster Evolution
Evidence suggests that the rhi biosynthetic gene cluster has evolved, at least in part, through horizontal gene transfer (HGT). frontiersin.orgmdpi.comnih.govresearchgate.netpnas.org The presence of highly homologous rhi or rzx clusters in phylogenetically distant bacteria like Mycetohabitans rhizoxinica (a Burkholderia sensu lato species) and Pseudomonas fluorescens supports this hypothesis. nih.govresearchgate.netnih.gov
Genomic analysis of M. rhizoxinica indicates that the rhi locus is flanked by transposase genes, suggesting it may be a mobile genomic region. mdpi.comnih.gov The location of the cluster near the chromosomal terminus of replication and its distinct G+C content compared to the rest of the chromosome further support the idea of horizontal acquisition. mdpi.comnih.gov The mosaic nature of homologies within the gene cluster, showing affinities to PKS-NRPS pathways from various bacterial groups, also points towards a history of intergenomic and intragenomic recombination events contributing to the rhi cluster's evolution. pnas.org
Mechanistic Enzymology of this compound Biosynthesis
The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by the PKS/NRPS hybrid system and associated tailoring enzymes. The process begins with the loading of starter and extender units onto the enzyme complex. The polyketide chain is assembled through iterative condensation reactions catalyzed by ketosynthase (KS) domains. rsc.org
A key enzymatic step involves a novel branching mechanism catalyzed by a specific PKS module containing KS, branching (B), and ACP domains, along with a trans-acting acyl transferase (AT). researchgate.netnih.gov This module is responsible for introducing a β-branch via a Michael-type addition of a malonyl unit to an α,β-unsaturated intermediate. researchgate.net This mechanism is distinct from other known polyketide branching strategies. researchgate.net
Further enzymatic modifications occur along the pathway, including methylation catalyzed by methyltransferases and epoxidation potentially catalyzed by cytochrome P450 monooxygenases. nih.govfrontiersin.org The precise order and mechanisms of all enzymatic steps leading to the final this compound structure are subjects of ongoing research. For instance, studies have investigated the role of specific enzymes like putative P-450 monooxygenases in tailoring the macrolide ring, and inhibition of these enzymes can lead to the production of different this compound analogs. frontiersin.orgresearchgate.net
Discovery and Elucidation of Novel Naturally Occurring and Semisynthetic this compound Derivatives
The discovery of this compound production in bacterial endosymbionts has led to the identification and characterization of numerous naturally occurring and semisynthetic this compound derivatives. researchgate.net Culturing the bacterial symbionts in isolation or in co-culture with the fungal host has facilitated the production and isolation of these related compounds. researchgate.net
Naturally occurring derivatives have been isolated from cultures of Mycetohabitans rhizoxinica and Pseudomonas fluorescens Pf-5. nih.govresearchgate.net Examples include WF-1360 B, WF-1360 C, WF-1360 F, and this compound D, along with newly described congeners like 22Z-WF-1360 F. nih.gov These natural analogs often exhibit variations in the oxidation state, methylation pattern, or double bond configuration of the this compound core structure.
Semisynthetic derivatives have been generated through chemical modification of naturally occurring rhizoxins or by manipulating the biosynthetic pathway in the producing bacteria. researchgate.net Research has shown that modifications, such as methylation in seco-rhizoxin derivatives, can significantly impact their biological activity, with some semisynthetic variants demonstrating substantially higher potency than the parent compound. researchgate.net The study of these derivatives provides valuable insights into the structure-activity relationships of this compound and its potential for therapeutic applications.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6437358 |
| This compound D | Not readily available in search results, often discussed alongside other derivatives. |
| WF-1360 B | Not readily available in search results, a known this compound analog. |
| WF-1360 C | Not readily available in search results, a known this compound analog. |
| WF-1360 F | Not readily available in search results, a known this compound analog. |
| 22Z-WF-1360 F | Not readily available in search results, a newly described this compound analog. |
| Mertansine (DM1) | 11343137 |
| Maitansine | 5281828 |
| 2,3-deepoxy-2,3-didehydro-rhizoxin | Not readily available in search results, a this compound analog. |
| This compound S1 | Not readily available in search results, a bacterial this compound congener. |
| This compound S2 | 139584540 |
| This compound Z1 | 20055981 |
Molecular Pharmacology and Cellular Mechanisms of Rhizoxin
Interaction with the Eukaryotic Cytoskeleton
The interaction of rhizoxin with the eukaryotic cytoskeleton is characterized by its high affinity binding to β-tubulin, a key subunit of the tubulin heterodimer (composed of one α-tubulin and one β-tubulin). google.comwikipedia.orgbiorxiv.orguniprot.org This binding event is central to this compound's ability to interfere with microtubule function.
Specific Binding to β-Tubulin
This compound demonstrates specific and efficient binding to β-tubulin in eukaryotic cells. google.comwikipedia.orgbiorxiv.orguniprot.org This binding is a crucial step in its mechanism as an antimitotic agent. Studies have shown that this compound binds rapidly to purified tubulin, preventing microtubule assembly. vumc.nl The potent cytotoxic effect of this compound is a direct consequence of this effective binding to β-tubulin. google.com
Identification of the Tubulin Binding Site: Maytansine-Binding Site
Research has identified the binding site of this compound on tubulin. This compound binds to the same site on β-tubulin as maytansine (B1676224) and ansamitocin P-3, a maytansine analogue. vumc.nlpnas.orgnih.govoxfordreference.comresearchgate.netnih.govnih.gov This site is often referred to as the "maytansine-binding site" or "this compound/maytansine site". oxfordreference.comresearchgate.net X-ray crystallography studies have been instrumental in structurally characterizing this binding site on the β-subunit. pnas.orgnih.gov The binding of this compound, maytansine, and other compounds like PM060104 and PM060184 to this site defines a new tubulin-binding site and pharmacophore for microtubule-destabilizing drugs. pnas.orgnih.gov
Structural Determinants within β-Tubulin Critical for this compound Binding
Specific structural features and residues within β-tubulin are critical for this compound binding and subsequent sensitivity. A conserved residue at amino acid position 100 of the β-tubulin protein has been identified as important for this compound binding and sensitivity. biorxiv.orgresearchgate.net For example, the presence of asparagine at position 100 in the β-tubulin of Phytophthora aurantium is an important feature in this compound-sensitive fungi. biorxiv.orgresearchgate.net Modeling studies suggest that position 100 is situated at the interface of the β- and α-tubulin subunits, implying that ligands binding to this moiety could significantly alter the interaction between the two proteins. researchgate.net Furthermore, tubulin binding experiments with this compound and its homologues suggest that the hydroxy group at C-13 might play an important role in the binding of this compound to tubulin, while the two epoxy groups are not essential for inhibiting tubulin polymerization. vumc.nl
Disruption of Microtubule Dynamics and Cell Division
The binding of this compound to β-tubulin directly impacts microtubule dynamics, leading to disruptions in cellular processes, particularly cell division.
Inhibition of Microtubule Polymerization and Induction of Depolymerization
This compound inhibits microtubule assembly by binding to tubulin, preventing the polymerization of tubulin heterodimers into microtubules. mdpi.combiorxiv.orgvumc.nlpnas.orgpnas.orgasm.orgsigmaaldrich.comdrugbank.comgoogle.com This inhibition of polymerization is a primary mechanism by which this compound disrupts microtubule formation. In addition to preventing assembly, this compound can also induce the depolymerization of pre-assembled microtubules. wikipedia.orgresearchgate.netvumc.nlsigmaaldrich.com This dual action of inhibiting polymerization and promoting depolymerization leads to a significant disruption of the microtubule network within the cell. The binding of this compound to the maytansine site blocks the formation of longitudinal tubulin interactions in microtubules, which is crucial for their assembly and stability. mdpi.comnih.gov This interference with longitudinal contacts contributes to the destabilization and depolymerization of microtubules.
Here is a summary of this compound's effects on microtubule dynamics:
| Effect on Microtubules | Description |
| Inhibition of Polymerization | Prevents the assembly of tubulin heterodimers into microtubules. mdpi.combiorxiv.orgvumc.nlpnas.orgpnas.orgasm.orgsigmaaldrich.comdrugbank.comgoogle.com |
| Induction of Depolymerization | Causes the breakdown of existing microtubule structures. wikipedia.orgresearchgate.netvumc.nlsigmaaldrich.com |
| Blocks Longitudinal Interactions | Interferes with the contacts between tubulin dimers necessary for microtubule formation and stability. mdpi.comnih.gov |
The disruption of microtubule dynamics by this compound ultimately leads to the inhibition of mitosis, as the formation of a functional mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during cell division. google.comwikipedia.orgresearchgate.netbiorxiv.org This results in cell cycle arrest, typically in the G2/M phase. nih.govvumc.nl
Consequent Cell Cycle Arrest in G2-M Phase
This compound functions as an antimitotic agent by binding to β-tubulin, thereby disrupting microtubule dynamics wikipedia.orggoogle.comasm.orgnih.gov. Microtubules are crucial for the formation of the mitotic spindle, which is necessary for chromosome segregation during cell division wikipedia.org. By interfering with microtubule assembly and causing depolymerization, this compound inhibits cell division wikipedia.orgvumc.nl. This disruption leads to a block in the cell cycle progression, specifically at the G2-M phase checkpoint asm.orgvumc.nlnih.gov. Cell cycle analysis by flow cytometry has demonstrated that this compound arrests tumor cells in the G2-M phase, similar to the effects observed with Vinca (B1221190) alkaloids vumc.nlnih.gov. This G2-M arrest is a consequence of the cell's inability to properly form the mitotic spindle and proceed through mitosis wikipedia.orggoogle.comvumc.nl.
Induction of Apoptotic Pathways
Following prolonged mitotic blockage induced by tubulin-targeting agents like this compound, cells often undergo apoptosis asm.orgaacrjournals.org. This compound has been reported to induce apoptosis in cancer cells ontosight.ai. While the precise pathways triggered by this compound can vary, apoptosis induced by many chemotherapeutic agents, including those affecting microtubules, often involves the mitochondrial apoptotic pathway aacrjournals.org. This pathway is characterized by the release of cytochrome c from mitochondria into the cytosol, which then promotes the assembly of the apoptosome and the activation of caspase-9 aacrjournals.org. Activated caspase-9 subsequently triggers downstream apoptotic events, such as the activation of effector caspases like caspase-3 and caspase-7 aacrjournals.org. Studies on other tubulin-interacting agents have shown similar activation of caspase-3 and caspase-9, as well as cleavage of PARP, all of which are biochemical markers of apoptosis aacrjournals.orgnih.govnih.gov.
Other Biological Target Interactions
Beyond its primary interaction with tubulin, this compound has also been investigated for other biological activities.
Inhibition of Angiogenesis
This compound has been shown to exhibit anti-angiogenic activity asm.orgnih.gov. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis nih.govcancer.gov. Studies have demonstrated that this compound can inhibit embryonic angiogenesis in a dose-dependent manner nih.gov. It has also been shown to suppress neovascularization induced by tumor cells in in vivo assay systems nih.gov. The mechanism by which this compound inhibits angiogenesis is not fully elucidated but may involve its effects on endothelial cell functions essential for neovascular formation, such as proliferation, migration, and tubule formation nih.gov. This compound has been shown to inhibit the proliferation of various vascular endothelial cells at low nanomolar concentrations nih.gov. It can also reduce extracellular plasminogen activator levels and suppress the migration of endothelial cells nih.gov. The presence of epoxide groups in this compound has been suggested to contribute to its anti-angiogenic activity, similar to other microbial products with this structural feature nih.gov.
Preclinical Biological Activity Spectrum and Efficacy Studies
Antitumor Efficacy in Experimental Models
Rhizoxin's potent antimitotic activity, stemming from its ability to bind to β-tubulin and inhibit microtubule formation, has established it as a compound of interest in oncology research. wikipedia.orgresearchgate.net Its efficacy has been demonstrated across a range of experimental models, including cell-based assays and animal tumor systems.
This compound has demonstrated marked cytotoxicity against a diverse panel of human tumor cell lines in vitro. Its antiproliferative effects are observed at very low concentrations, often in the nanomolar to sub-nanomolar range. nih.govresearchgate.net Studies have shown that this compound exhibits potent activity against cell lines derived from various cancer types.
The compound's cytotoxic efficacy has been particularly noted against melanoma, colon, renal, non-small cell lung cancer, and small cell lung cancer cell lines. nih.gov For instance, analogs of this compound, such as WF-1360 F and 22Z-WF-1360 F, have shown potent cytotoxicity against the HCT-116 human colon cancer cell line with IC50 values of 0.8 ng/ml and 0.2 ng/ml, respectively. nih.gov The cytotoxicity of 22Z-WF-1360 F was found to be comparable to that of this compound itself. nih.gov
In a broader screening, this compound and its analogs were active against all cell lines tested, which included murine leukemia (L1210), murine colon (C38), human colon (H116), human lung (H125), and human leukemia (CEM) cells, although they did not show selectivity toward solid-tumor cell lines. nih.gov The potent in vitro activity of this compound is generally greater than that of the established chemotherapeutic agent vincristine (B1662923). nih.govsemanticscholar.org
| Cell Line | Cancer Type | Compound | IC50 (ng/mL) | Reference |
|---|---|---|---|---|
| HCT-116 | Colon Cancer | This compound | 0.2 | nih.gov |
| HCT-116 | Colon Cancer | WF-1360 F | 0.8 | nih.gov |
| HCT-116 | Colon Cancer | 22Z-WF-1360 F | 0.2 | nih.gov |
| Various | Melanoma, Colon, Renal, NSCLC, SCLC | This compound | ~10⁻¹⁰ M | nih.gov |
The in vitro promise of this compound has been substantiated by significant antitumor activity in various in vivo models. In murine leukemia models, this compound has demonstrated chemotherapeutic effects comparable to vincristine against both L1210 and P388 leukemias. nih.govaacrjournals.org
Beyond hematological malignancies, this compound has shown efficacy against solid tumors in murine models. It is effective against B16 melanoma, whether inoculated intraperitoneally or subcutaneously. nih.govsemanticscholar.org Furthermore, its in vivo activity has been demonstrated in the M5076 sarcoma model. nih.gov The compound has also shown activity in human solid tumor xenografts, including LOX melanoma and MX-1 breast cancer. nih.gov
| Tumor Model | Model Type | Efficacy Noted | Reference |
|---|---|---|---|
| L1210 Leukemia | Murine Leukemia | Chemotherapeutic effects similar to vincristine | nih.govaacrjournals.org |
| P388 Leukemia | Murine Leukemia | Chemotherapeutic effects similar to vincristine | nih.govaacrjournals.org |
| B16 Melanoma | Murine Solid Tumor | Effective against i.p. and s.c. inoculation | nih.govsemanticscholar.org |
| M5076 Sarcoma | Murine Solid Tumor | Demonstrated antitumor activity | nih.gov |
| LOX Melanoma | Human Tumor Xenograft | Demonstrated antitumor activity | nih.gov |
| MX-1 Breast Cancer | Human Tumor Xenograft | Demonstrated antitumor activity | nih.gov |
| A549 Lung Cancer | Human Tumor Xenograft | Demonstrated antitumor activity | nih.gov |
| LXFS 605 & LXFS 650 | Human Small Cell Lung Cancer Xenografts | Demonstrated antitumor activity | nih.gov |
A significant feature of this compound's preclinical profile is its activity against cancer cell lines that have developed resistance to other established chemotherapeutic agents. Unlike maytansine (B1676224), this compound has proven effective against both human and murine tumor cells resistant to vincristine and Adriamycin (doxorubicin) in both in vitro and in vivo settings. nih.govsemanticscholar.orgaacrjournals.org
This lack of cross-resistance is a key therapeutic advantage. For example, in mice inoculated with a vincristine-resistant strain of P388 leukemia, treatment with this compound resulted in a maximum 60% increase in life span. nih.govsemanticscholar.org The absence of cross-resistance with vinca (B1221190) alkaloids was also confirmed in vivo against a vincristine-resistant human small cell lung cancer xenograft, LXFS 650. nih.gov Further studies demonstrated that this compound was approximately twice as active in vitro against a human small-cell lung cancer cell line with non-P-glycoprotein-mediated resistance to vindesine (B1683056) (H69/VDS) compared to its parent cell line (H69). nih.gov This enhanced sensitivity in the resistant cell line was attributed to a more pronounced inhibition of tubulin polymerization. nih.gov
The antitumor activity of this compound has been found to be dependent on the schedule of administration. nih.gov Research indicates that the efficacy of this compound is enhanced through prolonged or repeated drug administration. nih.gov This schedule dependency suggests that maintaining therapeutic concentrations of the drug over a longer duration may be more effective than single high-dose administrations. This characteristic is important for optimizing treatment regimens to maximize therapeutic benefit.
Antifungal Efficacy and Mechanism
In addition to its antitumor properties, this compound exhibits potent antifungal activity, which was its initially discovered biological function. nih.gov This activity is also linked to its interaction with β-tubulin, a protein conserved across eukaryotes, including fungi. nih.gov
This compound and its analogs are toxic to various agriculturally significant plant pathogens. nih.gov At a concentration of 20 μg/ml, this compound analogs were shown to be toxic to the fungal plant pathogen Botrytis cinerea by inhibiting germination and germ tube elongation. nih.gov The same study demonstrated toxicity against the oomycete plant pathogen Phytophthora ramorum, where it inhibited mycelial growth. nih.gov
Among the analogs, WF-1360 F and its isomer 22Z-WF-1360 F were the most potent against B. cinerea, causing hyphal stunting at concentrations as low as 0.1 to 0.5 μg/ml. nih.gov The antifungal mechanism of this compound involves the disruption of microtubule dynamics during mitosis by binding to β-tubulin, a mode of action similar to that of benzimidazole (B57391) fungicides. nih.govresearchgate.net However, a benomyl-resistant isolate of B. cinerea showed similar sensitivity to the this compound analog WF-1360 F as a benomyl-sensitive isolate, indicating that the binding sites or resistance mechanisms for these two classes of tubulin inhibitors may differ. nih.gov The antifungal properties of this compound are considered an important factor in its ecological role, potentially defending its host fungus from microbial predators. nih.govbiorxiv.org
Comparative Sensitivity of Fungal Isolates
This compound and its analogs exhibit significant antifungal properties against a range of fungal and oomycete plant pathogens. Studies have demonstrated that these compounds can inhibit critical developmental stages such as spore germination and mycelial growth. For instance, this compound analogs produced by the bacterium Pseudomonas fluorescens Pf-5, at a concentration of 20 μg/ml, were found to be toxic to the fungal pathogen Botrytis cinerea and the oomycete Phytophthora ramorum. nih.gov This toxicity manifested as the inhibition of germination and germ tube elongation from conidia in B. cinerea and the prevention of mycelial growth from encysted zoospores in P. ramorum. nih.gov
Further investigation into the potency of specific analogs revealed differential toxicity. The analogs WF-1360 F and its isomer, 22Z-WF-1360 F, were particularly effective against B. cinerea, causing stunting of the hyphae at concentrations as low as 0.1 to 0.5 μg/ml. nih.gov The growth-inhibiting concentration for P. ramorum has been reported to be as low as 1.6 μM for various this compound congeners. nih.gov This demonstrates a potent inhibitory effect on these agriculturally significant pathogens. nih.govresearchgate.net The mechanism of this antifungal action is consistent with this compound's primary mode of action: binding to β-tubulin and disrupting microtubule dynamics during mitosis. nih.govresearchgate.net
Table 1: Antifungal and Anti-Oomycete Activity of this compound Analogs
| Pathogen | Type | Effective Concentration | Observed Effect | Source |
|---|---|---|---|---|
| Botrytis cinerea | Fungus | 0.1 - 20 µg/ml | Inhibition of conidia germination and germ tube elongation; hyphal stunting. | nih.gov |
| Phytophthora ramorum | Oomycete | 1.6 µM - 20 µg/ml | Inhibition of mycelial growth from encysted zoospores. | nih.govnih.gov |
Phytotoxic Effects and Plant Pathogenesis
Role as a Virulence Factor in Rice Seedling Blight
This compound is the primary virulence factor responsible for rice seedling blight, a disease that causes significant agricultural crop losses. nih.govresearchgate.net The disease is caused by the fungus Rhizopus microsporus; however, the fungus itself does not produce the toxin. nih.govmdpi.com Instead, this compound is biosynthesized by an endosymbiotic bacterium, Mycetohabitans rhizoxinica (also known as Burkholderia rhizoxinica), that resides within the fungal hyphae. nih.govnih.govresearchgate.net This symbiotic relationship is crucial for the fungus's pathogenicity, as strains cured of the endosymbiont are no longer virulent. nih.gov
The phytotoxicity of this compound stems from its potent antimitotic activity. researchgate.netnih.gov The molecule efficiently stalls plant cell division by binding directly to β-tubulin, a key component of microtubules. nih.govresearchgate.netmdpi.com This binding disrupts the formation and dynamics of the mitotic spindle, a structure essential for chromosome segregation during cell division. mdpi.comwikipedia.org The ultimate result is a complete arrest of mitosis, which leads to the characteristic disease symptoms and, eventually, the death of the rice seedling. nih.gov
Morphological Effects on Plant Roots
The antimitotic action of this compound causes distinct and severe morphological changes in plant roots, particularly in susceptible species like rice. The most prominent symptom is an abnormal swelling and thickening of the root tips, coupled with a strong inhibition of root elongation. nih.govnih.gov This creates a characteristically thickened and shortened root morphology. nih.gov
The sensitivity to these effects varies among different plant species. While rice is highly susceptible, other plants exhibit a lesser degree of sensitivity. nih.gov For example, when tested with various this compound analogs, pea roots showed only minor symptoms of root thickening. nih.gov Cucumber roots displayed an intermediate sensitivity, with some thickening observed at higher concentrations (20 μg/ml) of certain analogs. nih.gov Notably, not all this compound derivatives have the same phytotoxic potential; this compound D, for instance, showed no detectable effect on the root morphology of rice, pea, or cucumber at the concentrations tested. nih.gov
Table 2: Phytotoxic Effects of this compound Analogs on Various Plant Roots
| Plant Species | Observed Morphological Effect | Relative Sensitivity | Source |
|---|---|---|---|
| Rice (Oryza sativa) | Abnormal swelling and thickening of root tips; inhibition of elongation. | High | nih.govnih.gov |
| Cucumber (Cucumis sativus) | Some root thickening at higher concentrations. | Intermediate | nih.gov |
| Pea (Pisum sativum) | Minor symptoms of root thickening. | Low | nih.gov |
Ecological Roles Beyond Pathogenesis
While this compound's role in plant disease is well-established, recent research has uncovered a broader ecological function for the toxin, suggesting that pathogenesis may be a secondary development. researchgate.net The primary role may be to defend the fungal host from predation by various microorganisms in the soil. nih.govasm.orgnih.gov This defensive symbiosis is not limited to pathogenic strains and has been observed in environmental isolates of Rhizopus from diverse geographical locations, indicating a widespread ecological strategy. nih.govnih.gov
Protection of Fungal Host Against Protozoan Predation
This compound serves as a potent chemical shield, protecting its fungal host, R. microsporus, against predation by fungivorous protozoa. nih.govnih.gov Laboratory experiments using the amoeba Protostelium aurantium have shown that ingestion of R. microsporus spores containing the this compound-producing endosymbionts is toxic to the amoeba. nih.govnih.gov
When exposed to this compound S2, a dominant congener, the amoeba cells exhibit morphological changes, including aggregation and rounding, which are typical signs of starvation or cellular distress. nih.gov At a concentration of 5 μM, this compound S2 is lethal to all amoeba cells. nih.gov This amoebicidal effect demonstrates that the bacterial toxin is utilized by the fungus to fend off protozoan predators, highlighting a key ecological benefit of this bacterial-fungal alliance. nih.govresearchgate.net
Deterrence of Metazoan Micropredators
In addition to defending against protozoa, this compound also provides protection against larger metazoan micropredators, specifically fungivorous nematodes. nih.govresearchgate.netnih.gov Studies have shown that this compound S2 is lethal to the model nematode Caenorhabditis elegans. nih.govnih.gov
More ecologically relevant experiments with the mycophagous nematode Aphelenchus avenae revealed a clear deterrent effect. nih.gov These nematodes actively feed on R. microsporus that lacks the endosymbiont and, therefore, does not produce this compound. nih.govnih.gov In contrast, nematodes co-incubated with the symbiotic, this compound-producing fungus are significantly less lively and show reduced feeding activity. nih.govnih.gov This indicates that this compound acts as an effective defense mechanism against nematode predation, uncovering an important ecological role for the toxin as a shield against a range of micropredators in the soil microbiome. nih.govasm.org
Structure Activity Relationship Sar Studies and Analog Development
Elucidation of Key Structural Motifs for Biological Activity
Research has focused on identifying the critical structural features of rhizoxin responsible for its potent antimitotic activity. The molecule is characterized by a large lactone ring and an oxazole-containing side chain, both contributing to its biological effects. smolecule.com Studies involving this compound F, a 2,3-desepoxy this compound derivative, bound to β-tubulin have provided insights into the key interactions. db-thueringen.de Hydrophobic contacts are observed between the 8a methyl group and residues like Asn 101, Asn 102, Val 182, Phe 404, and Tyr 408 on β-tubulin. db-thueringen.de Hydrogen bonds are formed between the hydroxyl oxygen at position 13 and Val 181, and between the 5b carbonyl group and Asn 102 of β-tubulin. db-thueringen.de Mutational analysis has indicated that Asn 102 (or Asn 100 in some homologues) is a critical residue determining sensitivity or resistance to this compound. db-thueringen.de
Tubulin binding experiments have highlighted the pivotal role of the δ-lactone ring for this compound's biological activity. db-thueringen.de Opening the δ-lactone ring resulted in a four-fold decrease in activity, while deletion of the C5b carbonyl group led to a complete loss of activity. db-thueringen.de
Design and Synthesis of this compound Analogs for Modulated Activity
The complexity of the this compound structure presents opportunities for chemical modifications to potentially enhance efficacy or reduce side effects. smolecule.com Various synthetic approaches, including total synthesis and chemical modifications, have been explored to generate this compound analogs. smolecule.commdpi.com
Chemical Modifications of the Side Chain and Their Impact
Chemical modifications of the side chain structures have been explored to potentially enhance biological activity or reduce toxicity. smolecule.com These modifications often involve targeted reactions such as alkylation and acylation. smolecule.com Studies have shown that modifications on the C5b carbonyl, resulting in a set of amide and ester analogs, can impact antiproliferative activity. db-thueringen.de For instance, a glycerol (B35011) ester analog exhibited the best antiproliferative activity among a set of 16 amide and ester derivatives. db-thueringen.de The oxazole (B20620) side chain in this compound S2 has been successfully replaced through mutasynthesis using an engineered mutant, revealing substrate flexibility of the PKS-NRPS hybrid responsible for biosynthesis. researchgate.net
Development of Photoaffinity Probes for Target Elucidation
Photoaffinity labeling is a valuable technique for identifying drug targets and binding sites. nih.goviu.edu Fluorescent and photoreactive fluorescent probes based on this compound have been developed to study its binding site on tubulin. researchgate.netnih.gov For example, a fluorescent probe (D-RZX) and a photoreactive fluorescent probe (AD-RZX) were prepared by derivatizing this compound. researchgate.netnih.gov D-RZX contains a this compound moiety and a dansyl moiety, while AD-RZX has a 5-azidonaphthalene-1-sulfonyl moiety instead of the dansyl group. researchgate.netnih.gov Both probes were shown to bind to tubulin competitively with this compound, confirming their interaction at the this compound binding site. researchgate.netnih.gov AD-RZX demonstrated covalent binding to the this compound site upon UV irradiation, proving its utility as a photoaffinity probe for labeling this site, specifically on beta-tubulin. researchgate.netgoogle.com
Effects of Epoxide and Methylation Modifications on Potency
Modifications involving epoxide and methylation groups significantly influence this compound's potency. The compound released from the polyketide synthase (PKS) assembly line during biosynthesis is initially devoid of the C2-C3 and C11-C12 epoxide moieties and the C17 O-methyl group. db-thueringen.de Post-PKS tailoring reactions, catalyzed by enzymes like RhiH and RhiI, introduce the C11-C12 epoxidation and C17 O-methylation, respectively. db-thueringen.de While not strictly required for bioactivity, the epoxidation at C2-C3 enhances the molecule's potency. db-thueringen.de
Methylated seco-rhizoxin derivatives have shown significantly higher activity compared to this compound, being 1000-10000 times more potent in cell-based assays and tubulin binding experiments. nih.govresearchgate.netresearchgate.net This places them among the most potent antiproliferative agents known. nih.govresearchgate.netresearchgate.net The O-methylation process modifies hydroxyl groups into methoxy (B1213986) groups, altering the compound's solubility and interaction with biological targets. smolecule.com The presence of a methyl group at C-17 contributes to the high potency of this compound. dtic.mil
Comparative Biological Activities of Synthetic and Naturally Occurring Analogs
Naturally occurring and synthetic this compound analogs exhibit varying degrees of biological activity. Several this compound derivatives, including WF-1360F (also referred to as this compound F), have been isolated from the bacterial endosymbiont Burkholderia rhizoxinica. nih.govmdpi.comresearchgate.net this compound F has been reported to exhibit similar or even significantly higher in vitro antiproliferative activity compared to this compound. mdpi.comnih.gov
Pseudomonas fluorescens Pf-5 also produces five this compound analogs, which show differential toxicity against plant pathogens and plant species. nih.gov Among these, WF-1360 F and its Z-configured isomer, 22Z-WF-1360 F, were the most toxic against tested plant pathogens and plant species. nih.gov These analogs also demonstrated potent but nonselective cytotoxicity against a panel of human cancer cell lines. nih.gov
This compound D, a desepoxy homologue of this compound, has shown bioactivity and antitumor activities equivalent to those of this compound in vitro, suggesting that the epoxide moieties are not essential for in vitro activity. acs.org This finding is significant because the in vivo hydrolysis of epoxides may contribute to the short half-life of this compound. acs.org
Comparative studies have shown that methylated seco-rhizoxin derivatives are substantially more active than this compound. nih.govresearchgate.netresearchgate.net More stable didesepoxy this compound analogues have also been obtained, which could be important for therapeutic development. nih.gov The biological activities of this compound homologs have been compared to other anti-tubulin drugs like colchicine, vinblastine, and ansamitocin P-3, showing similar inhibition of microtubule protein polymerization. researchgate.net
Interactive Data Table: Comparative Potency of this compound and Analogs
| Compound | Relative Potency (vs. This compound) | Notes | Source(s) |
| This compound | 1x | Reference compound | |
| Methylated seco-rhizoxin derivatives | 1000-10000x | Highly potent antiproliferative agents | nih.govresearchgate.netresearchgate.net |
| This compound F (WF-1360F) | Similar or significantly higher | In vitro antiproliferative activity | mdpi.comnih.gov |
| This compound D | Equivalent (in vitro) | Desepoxy analog | acs.org |
| WF-1360 F | Most toxic (vs plant pathogens) | Produced by P. fluorescens Pf-5 | nih.gov |
| 22Z-WF-1360 F | Most toxic (vs plant pathogens) | Z-isomer of WF-1360 F | nih.gov |
| Open δ-lactone this compound | 4-fold decreased | Modification of the lactone ring | db-thueringen.de |
| This compound without C5b carbonyl | Complete loss | Modification of the lactone ring | db-thueringen.de |
| This compound with C2-C3 epoxide | Enhanced potency | Post-PKS modification | db-thueringen.de |
Synthetic Methodologies for Rhizoxin and Its Derivatives
Overview of Total Synthesis Strategies
The total synthesis of rhizoxin typically involves the convergent assembly of several key subunits representing different segments of the molecule. smolecule.comacs.org These subunits are strategically designed to incorporate the requisite stereochemistry and functional groups. Common strategies involve the preparation of fragments corresponding to the C3-C9, C10-C13, C14-C19, and C20-C27 portions of the molecule, which are then coupled together. acs.org
Key Chemical Transformations Employed in Synthesis
The synthesis of this compound and its derivatives utilizes a diverse array of powerful chemical transformations to establish stereocenters, construct carbon-carbon bonds, and introduce functional groups. Some pivotal reactions include:
Aldol (B89426) Reactions: These are frequently employed for the stereoselective formation of β-hydroxy ketones or aldehydes, crucial for setting multiple stereocenters within the macrolide core. acs.orgresearchgate.net Asymmetric aldol protocols, such as those utilizing (+)-DIPCl, have been used to achieve high diastereoselectivity. acs.org
Wittig and Horner-Wittig/Wadsworth-Emmons Reactions: These olefination reactions are vital for forming carbon-carbon double bonds, particularly in the construction of the conjugated polyene side chain and for macrocyclization. smolecule.comacs.orgresearchgate.netnih.gov The E-selectivity in these reactions is often critical for establishing the correct geometry of the double bonds. researchgate.netnih.gov
Coupling Reactions: Various cross-coupling reactions, such as Stille coupling and Heck coupling, have been utilized to connect different subunits of the molecule. acs.orgresearchgate.netthieme-connect.com Stille coupling, for instance, has been used for macrocycle formation between C(10) and C(11) and for coupling vinyl stannanes with vinyl iodides. acs.orgresearchgate.net Heck coupling has been employed to connect larger fragments. thieme-connect.com
Epoxidation: The introduction of epoxide groups, present in some this compound variants like this compound, is achieved through stereoselective epoxidation reactions. smolecule.comnih.gov
Reductions and Oxidations: Stereoselective reductions, such as hydroxyl-directed reductions of β-hydroxy ketones, are used to establish specific alcohol stereocenters. purdue.edu Oxidations are also employed at various stages to interconvert functional groups.
Protection and Deprotection: A variety of protecting group strategies are necessary to selectively functionalize the molecule during the multi-step synthesis.
Advanced Synthetic Approaches (e.g., Ring-Closing Metathesis)
Advanced synthetic methodologies, particularly metathesis reactions, have been explored for the construction of the this compound macrocycle.
Ring-Closing Olefin Metathesis (RCM): Efforts have been made to utilize RCM for macrocycle formation, typically targeting the C(9)-C(10) double bond. mdpi.comresearchgate.netnih.govresearchgate.net However, achieving efficient ring closure via RCM at this position has proven challenging. mdpi.comresearchgate.netnih.gov
Ring-Closing Alkyne Metathesis (RCAM): In contrast to RCM, RCAM has been successfully employed for macrocyclization in the synthesis of this compound F and a formal synthesis of this compound D. researchgate.netmdpi.comresearchgate.netnih.govnih.gov RCAM has been utilized to form a triple bond between C(9) and C(10) or even between C(11) and C(12), an "implausible site" according to conventional metathesis logic. researchgate.netmdpi.comnih.gov The resulting alkyne can then be transformed into the desired alkene geometry through subsequent reactions like reductive decomplexation or trans-stannylation followed by methylation. mdpi.comnih.gov
Translational Research and Clinical Development Insights
Preclinical Toxicological Profiles and Considerations
Preclinical studies in animal models provided insights into the potential toxicological profile of rhizoxin. In mice, major toxic effects included body weight loss, sluggishness, ataxia, transient changes in hematological parameters, and hematuria. nih.govoup.com Diarrhea was commonly observed at higher doses, and hind limb paralysis occurred at supralethal doses. nih.govoup.com Animal toxicology studies also noted transient changes in erythrocyte and leukocyte numbers, local phlebitis, diarrhea, and spermatogenic arrest. vumc.nlresearchgate.net The LD10 value in mice after a single intravenous injection was determined to be 2.8 mg/kg (equivalent to 8.4 mg/m²). vumc.nlnih.govresearchgate.net A starting dose for clinical phase I studies, one-tenth of the mouse equivalent LD10 (0.84 mg/m²), was considered safe in rats. vumc.nlresearchgate.net These preclinical findings were instrumental in predicting the toxicities observed in early human trials. vumc.nl
Outcomes of Early Phase Clinical Trials (Phase I and II)
This compound progressed to phase I and phase II clinical trials. vumc.nlfrontiersin.org A phase I study involving 24 patients with refractory solid tumors evaluated this compound administered by intravenous bolus injection every three weeks at doses ranging from 0.8 to 2.6 mg/m². researchgate.netaacrjournals.orgnih.gov The dose-limiting toxicities identified were reversible grade 3 mucositis, grade 4 leukopenia, and grade 3 diarrhea, occurring at the maximum tolerated dose (MTD) of 2.6 mg/m². researchgate.netaacrjournals.orgnih.gov Alopecia and moderate discomfort at the injection site were also reported across all dose levels. aacrjournals.orgnih.gov Two heavily pretreated patients with recurrent breast cancer showed minor responses in this phase I study. aacrjournals.orgnih.gov Based on the phase I results, a dose of 2.0 mg/m² was recommended for phase II studies using the same schedule. aacrjournals.orgnih.gov
Phase II clinical trials were subsequently initiated by the EORTC ECSG in various cancers, including melanoma, breast, head and neck, and non-small-cell lung cancers, using the recommended phase II dose of 2 mg/m² administered as a short intravenous infusion every 21 days. nih.govucy.ac.cyuoi.gr
In a phase II trial in breast cancer, 19 patients were enrolled. nih.govnih.gov One patient experienced a partial remission after the first course but was removed from the study due to grade 3 skin toxicity. nih.gov Another patient had a tumor reduction of over 50% after six cycles but later showed progression. nih.gov No objective remissions were observed in 15 evaluable patients. nih.gov
A separate phase II trial in melanoma enrolled 26 patients. nih.gov No objective remissions were observed in this study. nih.gov
Across the phase II studies, hematological toxicity included grade 3 and 4 neutropenia, while only grade 1 thrombocytopenia was considered drug-related. nih.gov Non-hematological toxicities included alopecia in all patients after two courses, as well as grade 3/4 stomatitis and asthenia. nih.gov
Pharmacokinetic studies conducted during the phase II trials, involving 36 evaluable patients, showed that this compound was rapidly eliminated from plasma with a median systemic clearance of 8.41 min⁻¹ m⁻² and an elimination half-life of 10.4 minutes. ucy.ac.cyuoi.gr A higher area under the concentration-time curve (AUC) was observed in patients with partial response or stable disease compared to those with progressive disease. ucy.ac.cyuoi.gr
Analysis of Reasons for Discontinuation in Clinical Development
This compound did not progress beyond phase II clinical trials. frontiersin.orgnih.gov The primary reason cited for the discontinuation of its development as an anticancer agent was a lack of significant responses in patients during phase II studies. frontiersin.orgnih.govoncopedia.wiki While preclinical activity was promising, the clinical efficacy observed in phase II trials for advanced breast cancer and melanoma was limited, with no objective remissions reported in the evaluable patient populations for these indications. nih.gov The outcome of the clinical trials was generally disappointing. researchgate.net
Emerging Research Avenues and Future Perspectives
Discovery and Characterization of New Bioactive Analogs
The discovery of rhizoxin and its production by bacterial symbionts has spurred efforts to identify and characterize new bioactive analogs. These efforts are crucial for understanding the structure-activity relationships of this compound and potentially developing compounds with improved efficacy, reduced toxicity, or novel mechanisms of action.
Genomic mining strategies have proven valuable in this regard. For instance, a study utilizing a genomics-guided approach involving insertional mutagenesis and metabolite profiling in Pseudomonas fluorescens Pf-5 led to the identification of five this compound analogs, one of which was previously undescribed. These analogs exhibited differential toxicity against various plant pathogens and plant species, as well as potent but nonselective cytotoxicity against human cancer cell lines. nih.govnih.gov This highlights the potential of exploring diverse microbial sources and employing advanced genomic techniques to uncover novel this compound derivatives.
Furthermore, the ability to cultivate Mycetohabitans rhizoxinica in pure culture has shown promise in significantly increasing the yield of this compound production and facilitating the isolation of new, potentially more active derivatives. plos.org
Interactive Table 1: this compound Analogs Identified from Pseudomonas fluorescens Pf-5
| Analog Name | Description | Activity Against Plant Pathogens | Cytotoxicity Against Human Cancer Lines |
| WF-1360 F | Predominant analog | Most toxic | Potent but nonselective |
| 22Z-WF-1360 F | Newly described analog | Most toxic | Potent but nonselective |
| Other three analogs | Identified through genomic mining | Differential toxicity | Potent but nonselective |
High-Resolution Structural Biology of Tubulin-Rhizoxin Complexes for Rational Drug Design
Understanding the precise interaction between this compound and its cellular target, tubulin, at a high-resolution structural level is fundamental for rational drug design. This compound is known to bind to a specific site on β-tubulin, distinct from the vinca (B1221190) domain, and this binding inhibits microtubule assembly by blocking the formation of longitudinal tubulin interactions. nih.govnih.govpnas.org
High-resolution crystal structures of tubulin in complex with this compound variants have been determined. For example, the structure of a tubulin-rhizoxin F complex at 2.0-Å resolution has provided detailed insights into the binding mode of this this compound variant. nih.gov These structural studies have revealed a common pharmacophore shared by this compound and other microtubule-destabilizing agents like maytansine (B1676224) and PM060184, which bind to the same site on β-tubulin. nih.govnih.govpsi.chrcsb.org
These structural insights provide a critical basis for the rational design of new, potent microtubule-destabilizing agents with potentially improved properties. By understanding the key interactions at the binding site, researchers can design analogs with enhanced binding affinity, specificity, and ultimately, better therapeutic profiles.
Interactive Table 2: Structural Data of Tubulin Complexes with Microtubule-Destabilizing Agents
| Complex | Resolution (Å) | Binding Site on β-Tubulin | Key Feature | Citation |
| Tubulin-Rhizoxin F | 2.0 | Distinct from vinca domain | Blocks longitudinal interactions, common pharmacophore | nih.gov |
| Tubulin-Maytansine | 2.1 | Distinct from vinca domain | Blocks longitudinal interactions, common pharmacophore | nih.govnih.gov |
| Tubulin-PM060184 | 2.0 | Distinct from vinca domain | Blocks longitudinal interactions, common pharmacophore | nih.govnih.gov |
Deeper Investigation into Microbial Symbiotic Interactions and Chemical Ecology
The discovery that this compound is produced by bacterial endosymbionts within Rhizopus microsporus has highlighted the crucial role of microbial symbiotic interactions in the production of bioactive natural products. This symbiotic relationship is a complex inter-kingdom interaction where the bacterium Mycetohabitans rhizoxinica provides this compound to the fungal host. nih.govmdpi.comnih.govoup.com
Further investigation into this microbial symbiosis and its chemical ecology is essential. The bacterium not only produces this compound, which acts as a virulence factor for the fungus in rice seedling blight plos.org, but also influences fungal reproduction, with its removal abolishing asexual sporulation and reducing mating. oup.comd-nb.info
Beyond its role in plant pathogenicity, this compound has been found to serve the fungal host by protecting it from fungivorous micropredators like amoeba and nematodes. nih.govresearchgate.net This suggests an ecological role for this compound beyond plant disease, potentially acting as a shield against predation in the soil environment.
Understanding the molecular mechanisms underlying this symbiosis, including the exchange of metabolites and signaling molecules between the bacterium and the fungus, can provide insights into the evolution of pathogenicity factors and potentially lead to the discovery of other novel bioactive compounds produced within similar symbiotic systems. nih.govmdpi.comoup.com Research into the genomic potential of Mycetohabitans rhizoxinica has revealed a considerable capacity for producing other secondary metabolites, including nonribosomal peptides. d-nb.info
Interactive Table 3: Aspects of the Rhizopus-Mycetohabitans Symbiosis
| Aspect | Description | Significance | Citation |
| This compound Production | Mycetohabitans rhizoxinica produces this compound within Rhizopus microsporus. | Provides virulence factor for rice seedling blight and protection from predators. | plos.orgnih.govnih.govresearchgate.net |
| Influence on Reproduction | Endosymbiont is essential for fungal asexual sporulation and affects mating. | Demonstrates tight control of fungal biology by the symbiont. | oup.comd-nb.info |
| Ecological Role | This compound protects the fungus from fungivorous amoeba and nematodes. | Suggests a broader ecological function beyond plant pathogenicity. | nih.govresearchgate.net |
| Genomic Potential | M. rhizoxinica genome shows potential for other secondary metabolites. | Opportunity for discovery of additional bioactive compounds. | d-nb.info |
Biosynthetic Engineering for Diversification and Enhanced Production
The identification of the gene cluster responsible for this compound biosynthesis in Mycetohabitans rhizoxinica has opened up possibilities for biosynthetic engineering. plos.orgd-nb.inforesearchgate.net This involves manipulating the genes and enzymes involved in the biosynthetic pathway to create new this compound derivatives or enhance the production of existing ones.
Genetic manipulation of the biosynthesis genes can lead to the engineering of polyketide biosynthesis, allowing for the creation of new derivatives. plos.org Detailed investigation into the function of specific enzymes within the pathway has also been undertaken. plos.org
Strategies such as placing biosynthetic gene clusters under the control of strong regulatory elements or assembling artificial gene clusters can potentially enhance the production rate of secondary metabolites like this compound. semanticscholar.org Introducing gene diversity into artificial gene operons could also lead to the production of secondary metabolites with different chemical modifications. semanticscholar.org
Biosynthetic engineering offers a powerful tool to diversify the structural landscape of this compound and its analogs, potentially leading to compounds with improved pharmacological properties. Furthermore, optimizing the biosynthetic pathway through engineering can lead to enhanced and more cost-effective production of this compound and its derivatives for research and potential therapeutic applications.
Interactive Table 4: Approaches in Biosynthetic Engineering for Secondary Metabolites
| Approach | Description | Potential Outcome | Citation |
| Genetic manipulation of genes | Modifying genes in the biosynthetic pathway. | Creation of new derivatives. | plos.org |
| Investigating enzyme function | Studying the role of specific enzymes in biosynthesis. | Deeper understanding of the pathway for targeted engineering. | plos.org |
| Using strong regulatory elements | Placing gene clusters under powerful promoters. | Enhanced production rates. | semanticscholar.org |
| Assembling artificial gene clusters | Combining genes from different sources into novel arrangements. | Production of modified or novel compounds, enhanced yield. | semanticscholar.org |
Q & A
Q. What experimental approaches are recommended to study Rhizoxin’s mechanism of action on microtubule dynamics?
this compound binds to β-tubulin, inhibiting microtubule polymerization. To investigate this, use in vitro tubulin polymerization assays with purified tubulin and monitor polymerization kinetics via turbidity measurements or fluorescence-based methods (e.g., FITC-labeled tubulin). For cellular studies, employ immunofluorescence microscopy to visualize microtubule disruption in treated vs. untreated cells, using markers like α-tubulin antibodies. Include dose-response curves to quantify inhibitory concentrations (IC50) across cell lines .
Q. How to design experiments assessing this compound’s impact on mitotic arrest?
Synchronize cell cultures (e.g., HeLa or MCF-7 cells) using thymidine block or nocodazole treatment, then expose to this compound at varying concentrations. Analyze cell cycle progression via flow cytometry (PI staining) and mitotic indices using phospho-histone H3 staining. Validate results with time-lapse microscopy to capture real-time mitotic defects (e.g., monopolar spindles) .
Q. What methodologies are critical for structural characterization of this compound and its analogs?
Combine high-resolution NMR (e.g., ^13C and ^1H chemical shift analysis) with computational modeling (DFT calculations at the mPW1PW91/6-31G(d) level) to resolve stereochemistry and macrocyclic conformations. X-ray crystallography of this compound-tubulin co-complexes can further elucidate binding interactions .
Q. How to validate the purity and identity of newly synthesized this compound derivatives?
Use HPLC with UV/Vis or MS detection for purity assessment (>95%). For structural confirmation, employ HRMS (high-resolution mass spectrometry) and compare NMR data (e.g., ^13C shifts) with literature values. Document synthetic protocols in detail, including solvent systems and purification steps, to ensure reproducibility .
Q. What comparative frameworks are used to evaluate this compound against other antimitotic agents (e.g., paclitaxel)?
Design parallel assays measuring microtubule stabilization (paclitaxel-like agents) vs. destabilization (this compound). Use cell viability assays (MTT or ATP-based) and microtubule morphology scoring. Contrast IC50 values across cancer cell lines and normal cells to assess therapeutic windows .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s dual antifungal and antitumor efficacy?
Conduct transcriptomic profiling (RNA-seq) of this compound-treated fungal vs. cancer cells to identify divergent pathways. Use genetic knockout models (e.g., CRISPR-Cas9) in fungi to test whether β-tubulin mutations confer resistance, and compare with human β-tubulin isoform selectivity .
Q. What synthetic biology strategies enable engineered production of this compound via bacterial endosymbionts?
Apply single-cell implantation techniques to transfer this compound biosynthetic gene clusters (e.g., from Rhizopus chinensis) into bacterial hosts. Validate functionality via LC-MS detection of this compound congeners and assess stability over multiple generations under selective pressure .
Q. How to address discrepancies in reported this compound IC50 values across studies?
Standardize assay conditions (e.g., cell density, serum concentration, exposure time) and validate using reference compounds (e.g., colchicine). Perform meta-analyses of published data to identify confounding variables (e.g., cell line heterogeneity) and replicate key studies with orthogonal methods (e.g., live-cell imaging vs. endpoint assays) .
Q. What computational models predict this compound’s structure-activity relationships (SAR) for analog design?
Develop QSAR models using descriptors like logP, polar surface area, and tubulin-binding affinity (molecular docking scores). Train models on datasets of this compound analogs with known bioactivity, and validate via synthesis and testing of top-predicted compounds .
Q. How to integrate cross-disciplinary approaches (e.g., pharmacology and microbiology) to study this compound resistance?
Combine in vitro evolution (serial passaging of cancer cells/fungi under this compound selection) with whole-genome sequencing to identify resistance mutations. Correlate findings with clinical isolates and use molecular dynamics simulations to predict mutation impacts on drug binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
